methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a chemical compound with significant potential in various scientific fields. This compound features an indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group and a carboxylate ester group makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile. For instance, cyclopentadiene can react with maleic anhydride to form the indene structure.
Amination: The introduction of the amino group can be achieved through a nucleophilic substitution reaction. This involves the reaction of the indene derivative with an amine, such as ammonia or an alkylamine, under suitable conditions.
Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative of the indene with methanol in the presence of an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as the corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized indene derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted indene derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound can be used to study the effects of indene derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Research into these derivatives can lead to the development of new drugs.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylate groups allows for interactions with various biomolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate: The non-hydrochloride form of the compound.
3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: Lacks the ester group.
Methyl 3-amino-1H-indene-5-carboxylate: Lacks the dihydro component.
Uniqueness
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8;/h2-3,6,10H,4-5,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSENWQHYPMZMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2N)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903558-73-6 |
Source
|
Record name | Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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